molecular formula C22H17BrN2O3 B6034135 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B6034135
M. Wt: 437.3 g/mol
InChI Key: LTPMZRIZBAVBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research. One potential direction is to further investigate its mechanism of action to optimize its use in cancer treatments. Additionally, studies could focus on developing new techniques for synthesizing this compound to improve its purity and yield. Furthermore, research could be conducted to explore the potential use of this compound in other areas, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 3-bromo-4-methoxybenzoyl chloride with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques.

Scientific Research Applications

3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-6-8-20-18(10-13)25-22(28-20)15-4-3-5-16(11-15)24-21(26)14-7-9-19(27-2)17(23)12-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPMZRIZBAVBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.